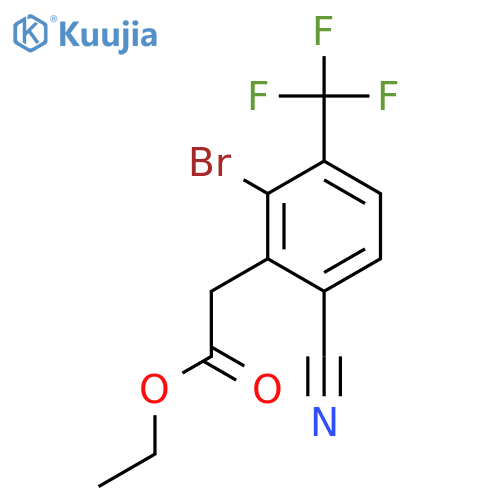Cas no 1805188-03-7 (Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate)

1805188-03-7 structure
商品名:Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate
CAS番号:1805188-03-7
MF:C12H9BrF3NO2
メガワット:336.104573011398
CID:4945702
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate
- ethyl 2-[2-bromo-6-cyano-3-(trifluoromethyl)phenyl]acetate
-
- インチ: 1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-7(6-17)3-4-9(11(8)13)12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: KFSVTQFTUGETRC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)(F)F)=CC=C(C#N)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020335-1g |
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate |
1805188-03-7 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1805188-03-7 (Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量